5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)-
Overview
Description
5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)- is an organic compound with the molecular formula C13H22O. It is a member of the ketone family and is characterized by a heptenone backbone with methyl and butenyl substituents. This compound is known for its presence in various essential oils and its use in the synthesis of fragrances and flavors.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)- can be synthesized through several methods:
From Isobutylene, Formaldehyde, and Acetone: Another method involves the reaction of isobutylene, formaldehyde, and acetone at high temperatures and pressures (250°C, 30 MPa).
Industrial Production Methods
Industrial production of this compound typically involves the use of citral or other terpenoid precursors, which are subjected to catalytic reactions under controlled conditions to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the double bonds or the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)- has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)- involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways, particularly those involving oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-5-hepten-2-one: A structurally similar compound with a heptenone backbone and a methyl substituent.
Prenylacetone: Another related compound with similar functional groups.
Uniqueness
5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its presence in essential oils and its role in the synthesis of fragrances and flavors further highlight its uniqueness .
Properties
IUPAC Name |
6-methyl-3-(3-methylbut-2-enyl)hept-5-en-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-10(2)6-8-13(12(5)14)9-7-11(3)4/h6-7,13H,8-9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRBPMRCHFTCNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CC=C(C)C)C(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062624 | |
Record name | 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2753-03-9 | |
Record name | 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-buten-1-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002753039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-buten-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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